molecular formula C7H6BrNO B1199235 3-(2-Bromoacetyl)pyridine CAS No. 6221-12-1

3-(2-Bromoacetyl)pyridine

Cat. No. B1199235
Key on ui cas rn: 6221-12-1
M. Wt: 200.03 g/mol
InChI Key: IQMGXSROJBYCLS-UHFFFAOYSA-N
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Patent
US08492545B2

Procedure details

In a reactor, introduce methanol (1120 L), potassium carbonate (287 kg, 2076.70 mol) and 1-acetyl-3-(2-methyl-5-nitro-phenyl)-thiourea (67 kg, 264.53 mol). 2-bromo-1-pyridin-3-yl-ethanone (Int4) (52 kg, 259.96 mol) was then added and temperature maintained at 25-30° C. for 4 hours. Water (692 L) was added to the reaction mixture and precipitate filtered, washed with water and diisopropylether. The product was then dried in a tray drier at 45-50° C.
Quantity
1120 L
Type
reactant
Reaction Step One
Quantity
287 kg
Type
reactant
Reaction Step One
Quantity
67 kg
Type
reactant
Reaction Step One
Quantity
52 kg
Type
reactant
Reaction Step Two
Name
Quantity
692 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.C(=O)([O-])[O-].[K+].[K+].[C:9]([NH:12][C:13]([NH:15][C:16]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:17]=1[CH3:25])=[S:14])(=O)[CH3:10].BrCC([C:30]1[CH:31]=[N:32][CH:33]=[CH:34][CH:35]=1)=O>O>[CH3:25][C:17]1[CH:18]=[CH:19][C:20]([N+:22]([O-:24])=[O:23])=[CH:21][C:16]=1[NH:15][C:13]1[S:14][CH:10]=[C:9]([C:30]2[CH:31]=[N:32][CH:33]=[CH:34][CH:35]=2)[N:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1120 L
Type
reactant
Smiles
CO
Name
Quantity
287 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
67 kg
Type
reactant
Smiles
C(C)(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
52 kg
Type
reactant
Smiles
BrCC(=O)C=1C=NC=CC1
Step Three
Name
Quantity
692 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and diisopropylether
CUSTOM
Type
CUSTOM
Details
The product was then dried in a tray drier at 45-50° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=1SC=C(N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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